1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields .
Mechanism of Action
Target of Action
The primary target of 1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with MmpL3, inhibiting its function . This interaction disrupts the normal function of MmpL3, leading to a halt in the growth of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of MmpL3 affects the biosynthesis of the cell wall of Mycobacterium tuberculosis . This disruption in the cell wall synthesis pathway leads to the bacterium’s inability to maintain its structural integrity, resulting in its death .
Pharmacokinetics
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , suggesting a potential for good bioavailability
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . It has also shown cytotoxic activities against certain cancer cell lines, such as paediatric glioblastoma multiforme (GBM) cell line KNS42 .
Biochemical Analysis
Biochemical Properties
1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide belongs to the class of indole-2-carboxamides . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Cellular Effects
Some indole-2-carboxamides have shown promising antiproliferative activity, suggesting potential cytotoxic effects .
Preparation Methods
The synthesis of 1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can then be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include titanium(III) chloride for reduction and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indole ring or the ethylthio group.
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as an antitubercular and antitumor agent . For example, certain derivatives of indole-2-carboxamides have been found to inhibit the growth of Mycobacterium tuberculosis and pediatric brain tumor cells
Comparison with Similar Compounds
1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide can be compared with other indole derivatives, such as indole-3-acetic acid and indole-2-carboxamide . While these compounds share a common indole scaffold, they differ in their specific functional groups and biological activities. For example, indole-3-acetic acid is a plant hormone involved in growth regulation, whereas indole-2-carboxamide derivatives have shown antitubercular and anticancer activities
Properties
IUPAC Name |
1-(2-ethylsulfanylbenzoyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-2-23-16-10-6-4-8-13(16)18(22)20-14-9-5-3-7-12(14)11-15(20)17(19)21/h3-10,15H,2,11H2,1H3,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGIBQAHCGRZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.